N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline
Description
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-21-12-13-22-17-9-4-8-16(14-17)20-11-5-7-15-6-2-3-10-18(15)19/h2-4,6,8-10,14,20H,5,7,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCXRLWDMVLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199435 | |
| Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040686-85-8 | |
| Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040686-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of the Synthesis Strategy
The compound is generally synthesized by coupling 2-chlorophenylpropylamine with 3-(2-methoxyethoxy)aniline. This approach involves the formation of an amine linkage between the propylamine moiety and the substituted aniline, ensuring the correct placement of the chlorophenyl and methoxyethoxy groups on the aniline core.
Stepwise Preparation Methods
- 2-Chlorophenylpropylamine: This amine contains the chlorophenyl substituent attached to a propylamine chain, serving as the nucleophilic component.
- 3-(2-Methoxyethoxy)aniline: This aniline derivative is functionalized with a methoxyethoxy group at the 3-position, providing the electrophilic aromatic amine site.
The key synthetic step involves a nucleophilic substitution or coupling reaction between the amino group of 2-chlorophenylpropylamine and the aniline derivative under controlled conditions. Typical solvents include dichloromethane or other inert organic solvents, with the reaction conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.
Catalysts or bases such as triethylamine or pyridine may be employed to facilitate the coupling by scavenging generated acids and promoting nucleophilicity.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Dissolve 3-(2-methoxyethoxy)aniline and 2-chlorophenylpropylamine in dichloromethane | Stir under nitrogen atmosphere at 0–25 °C | - |
| 2 | Add triethylamine dropwise to the reaction mixture | Maintain temperature below 10 °C during addition | - |
| 3 | Stir the mixture at room temperature for 2–4 hours | Monitor reaction progress by TLC | - |
| 4 | Quench reaction with water, extract organic phase | Wash with brine, dry over sodium sulfate | - |
| 5 | Concentrate under reduced pressure and purify by column chromatography | Eluent: dichloromethane/ethyl acetate gradient | 70–90% (typical) |
Note: The exact yield depends on reaction scale and purification efficiency.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic site of the substituted aniline or its activated intermediate. The presence of electron-donating methoxyethoxy groups can influence the reactivity of the aniline ring, while the chlorophenyl moiety provides steric and electronic effects that must be managed by controlling reaction parameters.
Analytical Characterization and Purity
Following synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction completion.
- Mass Spectrometry (MS): Verifies molecular weight and molecular ion peaks.
Typical purity levels achieved are above 98%, suitable for research and application in medicinal chemistry or materials science.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane or similar inert solvent | Ensures solubility and reaction control |
| Base | Triethylamine or pyridine | Neutralizes acids formed, promotes nucleophilicity |
| Temperature | 0–25 °C during addition, room temperature for reaction | Controls reaction rate and selectivity |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Reaction Time | 2–4 hours | Monitored by TLC |
| Purification | Column chromatography | Dichloromethane/ethyl acetate gradient |
| Yield Range | 70–90% | Dependent on scale and conditions |
Research Findings and Considerations
- The multi-step synthesis requires careful temperature control to avoid side reactions, especially due to the sensitivity of the chlorophenyl group.
- The methoxyethoxy substituent affects solubility and reactivity, necessitating optimized solvent and base choice.
- Use of inert atmosphere enhances yield and purity by preventing oxidative degradation.
- Purification by chromatography is essential to remove unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities, differing in substituent groups, chain length, or substitution patterns (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity; experimental validation required.
Substituent Effects on Physicochemical and Functional Properties
Chlorine vs. Methyl Substitution
Alkoxy Chain Variations
- 2-Methoxyethoxy (target compound, CAS N/A in ): The ether-oxygen and methoxy group enhance solubility in polar solvents.
- 3-Phenylpropoxy (CAS 1040690-77-4): A longer alkyl chain with a terminal phenyl group increases molecular weight and steric bulk, possibly affecting membrane permeability .
Phenoxy vs. Propyl Linkages
- Phenoxypropyl (e.g., CAS 1040690-77-4) introduces an oxygen atom, altering electronic distribution compared to chlorophenylpropyl (target compound). This may influence metabolic stability or degradation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves sequential alkylation and etherification steps. For example, highlights the use of column chromatography (silica gel, ethyl acetate/hexane gradients) to purify intermediates, followed by NMR and HRMS for structural validation . To ensure purity, employ HPLC with UV detection (≥98% purity threshold) and monitor moisture content (<0.5% via Karl Fischer titration), as emphasized in analogous aniline derivative syntheses .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions and bond connectivity.
- HRMS for exact mass validation (e.g., resolving isotopic patterns for chlorine atoms).
- FT-IR to verify functional groups (e.g., methoxyethoxy C-O stretches at ~1100 cm⁻¹).
Cross-referencing with crystallographic data from structurally related compounds (e.g., 4-chloro-N-arylidene anilines ) can resolve ambiguities in stereoelectronic effects.
Q. What are critical storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the aniline group. notes that moisture-sensitive intermediates require desiccants (e.g., molecular sieves) to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Use temperature-dependent NMR to probe dynamic processes or employ hybrid solvation models (e.g., COSMO-RS) in simulations. Cross-validate with X-ray crystallography (as in ) to anchor experimental geometries.
Q. What strategies are effective for studying the compound’s pharmacological activity, given its structural analogs?
- Methodological Answer : Leverage structure-activity relationship (SAR) studies:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing the anticancer evaluation of N-phenyltetrahydronaphthalene derivatives .
- Molecular docking : Map interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina, guided by crystallographic data from related chlorophenyl-aniline hybrids .
Q. How can the reactivity of the methoxyethoxy group be exploited for functionalization?
- Methodological Answer : The methoxyethoxy moiety is susceptible to acid-catalyzed cleavage. Use controlled HCl/MeOH conditions to generate hydroxyl intermediates, then perform Mitsunobu reactions or alkylation (e.g., with propargyl bromide for click chemistry). Monitor reaction progress via TLC and LC-MS, as seen in for similar ether-containing anilines .
Q. What analytical approaches are recommended for detecting degradation products under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to identify hydrolyzed or oxidized byproducts. Compare fragmentation patterns with synthetic standards, as demonstrated in for stability studies .
Data Contradiction & Validation
Q. How to address inconsistencies in biological activity across replicate studies?
- Methodological Answer :
- Batch variability : Re-characterize compound purity (HPLC, elemental analysis) to rule out synthesis drift.
- Assay conditions : Standardize cell culture media (e.g., FBS lot consistency) and control for oxygen sensitivity (hypoxic vs. normoxic conditions).
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance, as applied in for anticancer activity validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
